molecular formula C22H33NO B14351330 N,N-Dicyclohexyl-4-phenylbutanamide CAS No. 91424-78-1

N,N-Dicyclohexyl-4-phenylbutanamide

Cat. No.: B14351330
CAS No.: 91424-78-1
M. Wt: 327.5 g/mol
InChI Key: HAGNUEIFIGWSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dicyclohexyl-4-phenylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with two cyclohexyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Dicyclohexyl-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dicyclohexyl-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N,N-Dicyclohexyl-4-phenylbutanamide is unique due to its specific combination of cyclohexyl and phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

91424-78-1

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

N,N-dicyclohexyl-4-phenylbutanamide

InChI

InChI=1S/C22H33NO/c24-22(18-10-13-19-11-4-1-5-12-19)23(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1,4-5,11-12,20-21H,2-3,6-10,13-18H2

InChI Key

HAGNUEIFIGWSPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.